molecular formula C23H24N2O5S2 B2527294 N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide CAS No. 896335-67-4

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2527294
CAS No.: 896335-67-4
M. Wt: 472.57
InChI Key: BNMZIGVDEKIQAH-UHFFFAOYSA-N
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Description

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as benzenesulfonyl chloride and thiophene-2-ethylamine. These intermediates are then reacted under controlled conditions to form the final product.

  • Step 1: Preparation of Benzenesulfonyl Chloride

    • React benzene with chlorosulfonic acid to obtain benzenesulfonyl chloride.
    • Reaction conditions: Reflux at 80-90°C for 4-6 hours.
  • Step 2: Preparation of Thiophene-2-ethylamine

    • React thiophene with ethylamine in the presence of a catalyst.
    • Reaction conditions: Reflux at 60-70°C for 3-4 hours.
  • Step 3: Formation of the Final Compound

    • React benzenesulfonyl chloride with thiophene-2-ethylamine to form the intermediate.
    • React the intermediate with 4-methoxyphenyl ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
    • Reaction conditions: Stirring at room temperature for 12-16 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzenesulfonyl group can be reduced to a benzene group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzene derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-methylphenyl)ethyl]ethanediamide
  • N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-chlorophenyl)ethyl]ethanediamide

Uniqueness

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the benzenesulfonyl, thiophene, and methoxyphenyl groups provides a distinct structural framework that can be exploited for various applications in research and industry.

Biological Activity

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, with the CAS number 896331-30-9, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features several significant structural components:

  • Benzenesulfonyl Group : Known for its ability to enhance solubility and bioavailability.
  • Thiophene Moiety : Contributes to the compound's electronic properties and potential interactions with biological targets.
  • Ethanediamide Backbone : Provides a framework for interaction with various enzymes and receptors.

The molecular formula is C22H22N2O4S2C_{22}H_{22}N_{2}O_{4}S_{2}, with a molecular weight of approximately 442.6 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, the structural features indicate potential interactions with other receptors, making it a candidate for pharmacological investigations.

In Vitro Studies

Recent research has indicated that compounds similar to this compound exhibit promising results in various biological assays:

Study Findings Reference
Cytochrome P450 InhibitionThe compound demonstrated significant inhibition of cytochrome P450 enzymes, affecting drug metabolism.
Antitumor ActivityRelated compounds showed selective inhibition against cancer cell lines, suggesting potential anticancer properties.
Enzyme ModulationEvidence of modulation of key metabolic enzymes was observed, indicating broader therapeutic applications.

Case Studies

  • Antitumor Activity : A study evaluated the antitumor effects of structurally related compounds in MCF-7 breast cancer cells. The results indicated that these compounds could induce apoptosis through specific signaling pathways .
  • Enzyme Inhibition : Research on the inhibition of carbonic anhydrase (CA) by similar sulfonamide derivatives revealed effective inhibition at nanomolar concentrations, suggesting potential for treating conditions like glaucoma and other metabolic disorders .
  • Drug Interaction Studies : Investigations into the interaction of this compound with various drug transporters highlighted its potential to alter pharmacokinetics in therapeutic contexts .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing benzenesulfonic acid derivatives and thiophene-based reactants.
  • Coupling Reactions : Employing coupling agents to facilitate the formation of the ethylene diamine backbone.

Properties

IUPAC Name

N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-30-18-11-9-17(10-12-18)13-14-24-22(26)23(27)25-16-21(20-8-5-15-31-20)32(28,29)19-6-3-2-4-7-19/h2-12,15,21H,13-14,16H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMZIGVDEKIQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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